molecular formula C12H11NO4S2 B2844057 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 313400-48-5

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2844057
CAS No.: 313400-48-5
M. Wt: 297.34
InChI Key: JDZVWSRSJLGWJK-WEVVVXLNSA-N
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Description

2-[(5E)-5-[(5-Methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative characterized by a conjugated system involving a 5-methylfuran-2-yl substituent and a propanoic acid side chain. The (5E)-configuration indicates the stereochemistry of the exocyclic double bond, which influences its molecular geometry and biological interactions. Thiazolidinones are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.

Properties

IUPAC Name

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-6-3-4-8(17-6)5-9-10(14)13(12(18)19-9)7(2)11(15)16/h3-5,7H,1-2H3,(H,15,16)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZVWSRSJLGWJK-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan aldehyde, resulting in the formation of the (E)-methylene bridge.

    Addition of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromophenyl () and pyridinyl () groups introduce steric and electronic variations, impacting binding affinity and metabolic stability. The methylfuran group in the target compound balances lipophilicity and aromatic interactions .

Biological Activity

The compound 2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (commonly referred to as a thiazolidinone derivative) exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure incorporates a thiazolidine ring, a furan ring, and a propanoic acid moiety. Its molecular formula is C18H15NO4S2C_{18}H_{15}NO_4S_2 with a molecular weight of 353.41 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound possesses antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones, including the compound , demonstrate potent antimicrobial effects. The minimum inhibitory concentration (MIC) values for synthesized compounds in this class ranged from 2 to 4 µg/mL , indicating strong efficacy against certain multidrug-resistant bacterial strains.

CompoundMIC (µg/mL)Target Bacteria
Thiazolidinone Derivative2E. coli
Thiazolidinone Derivative4S. aureus

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by modulating pathways involved in apoptosis and cell cycle regulation. The exact mechanism remains under investigation but may involve the inhibition of specific kinases or transcription factors associated with cancer progression.

While the precise mechanisms remain to be fully elucidated, it is believed that the compound interacts with several molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Reduction : The furan ring may play a role in reducing oxidative stress, contributing to its protective effects on cells.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidinone derivatives:

  • Study on Antimicrobial Efficacy : A study conducted on various synthesized thiazolidinones demonstrated their effectiveness against resistant bacterial strains, emphasizing their potential in treating infections where conventional antibiotics fail.
  • Cancer Cell Line Study : Research involving human cancer cell lines showed that the compound induced apoptosis and inhibited proliferation, suggesting its use as a chemotherapeutic agent.

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